molecular formula C12H19NO4 B1491048 (E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098154-94-8

(E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491048
CAS No.: 2098154-94-8
M. Wt: 241.28 g/mol
InChI Key: HMUSHENERGKWNZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical compound designed for research and development applications. As a derivative of the 4-oxobut-2-enoic acid scaffold, this compound is of significant interest in medicinal chemistry. Related compounds within this chemical class have been reported in scientific literature to exhibit various biological activities, including analgesic (pain-relieving) and antibacterial properties, making them valuable templates for the development of new pharmacologically active agents . The structure features a diketo-acid moiety, which is known in other contexts to act as a metal-chelating pharmacophore, capable of inhibiting metal-dependent enzymes such as viral endonucleases . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in reactions with binucleophiles to form more complex heterocyclic systems like pyrazoles, quinoxalinones, and benzoxazinones, which are common structures in drug discovery . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. REFERENCES: Oleshchuk, A. L. et al. Synlett 2020, 31(02), 165-170. Denisova, E. I. et al. Russ. J. Org. Chem. 2021, 57, 1955–1960. Gein, V. L. et al. Russ. J. Gen. Chem. 2022, 92, 2231–2234. Research papers, IUCr, 2018.

Properties

IUPAC Name

(E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-9-8-13(7-6-10(9)14)11(15)4-5-12(16)17/h4-5,9-10,14H,2-3,6-8H2,1H3,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUSHENERGKWNZ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CN(CCC1O)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19N1O3
  • Molecular Weight : 239.30 g/mol

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Pharmacological Effects

EffectDescription
AntioxidantScavenges free radicals, reducing oxidative stress.
NeuroprotectiveProtects neurons from damage in various models of neurodegeneration.
Anti-inflammatoryInhibits pro-inflammatory cytokines and mediators.

Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that this compound significantly reduced neuronal cell death in models of Alzheimer's disease. The mechanism was attributed to the inhibition of amyloid-beta aggregation, a hallmark of the disease.

Study 2: Antioxidant Activity Assessment

In vitro assays showed that the compound effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress. This suggests a strong antioxidant capacity that could be harnessed for therapeutic applications.

Study 3: Anti-inflammatory Properties

Another investigation focused on the compound's ability to modulate inflammatory responses in human cell lines. Results indicated a marked decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-hydroxy-3-propylpiperidine Not provided Hypothesized enzyme inhibition (based on piperidine analogs) -
(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid Thiophen-3-yl amino group with methoxycarbonyl and methyl substituents Not provided Human thymidylate synthase (hTS) inhibition; potential anticancer activity
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid 4-acetamidophenyl group Not provided Precursor for heterocycles (pyridazinones, thiazoles) with antimicrobial and anti-inflammatory activity
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid Difluoromethyl group on piperidine 233.21 No explicit activity data; commercial availability (discontinued)
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Z-configuration double bond; 4-methylanilino group Not provided Optimized titration methods (solvent ratio 4:3 isopropanol:acetone) for accurate quantification
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-nitrophenyl group 251.18 (calculated) Safety data available (GHS classification); nitro group may confer reactivity/toxicity
4-Oxo-O-phosphonohomoserine derivatives Varied substituents (e.g., methoxy, aryl groups) Variable Antibiotic and cytoprotective activities; kynurenine-3-hydroxylase inhibition

Key Comparisons :

Structural Variations and Pharmacological Activity: The piperidine-substituted analogs (e.g., difluoromethyl or hydroxy-propyl groups) exhibit structural diversity that may influence steric hindrance, solubility, and target binding. For instance, the difluoromethyl group in could enhance metabolic stability compared to the hydroxyl and propyl groups in the target compound. Aromatic substituents (e.g., 4-nitrophenyl in or 4-acetamidophenyl in ) are associated with varied electronic effects.

Stereochemical Considerations: The (E)-configuration in the target compound and its analogs (e.g., ) is critical for maintaining planarity of the α,β-unsaturated system, which is often essential for Michael addition reactivity or enzyme inhibition. In contrast, the (Z)-isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid may exhibit altered solubility or stability, as evidenced by optimized titration protocols for the Z-form.

Biological Activity: Thymidylate synthase inhibition is observed in thiophene-containing analogs , suggesting that the target compound’s piperidine substituents could similarly modulate enzyme interactions. Antimicrobial and anti-inflammatory activities are prominent in acetamidophenyl-derived heterocycles , highlighting the role of the 4-oxobut-2-enoic acid backbone as a versatile pharmacophore.

Analytical and Safety Profiles: The nitrophenyl analog has documented safety data (GHS), whereas the hydroxy-propyl-piperidine variant lacks explicit toxicity information. Titration studies for (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid demonstrate the importance of solvent systems (4:3 isopropanol:acetone) in accurate quantification, a consideration applicable to the target compound’s analysis.

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid generally follows these key stages:

Preparation of Piperidine Intermediate

A key precursor is 3-(piperidin-4-yl)propanoic acid or its hydrochloride salt, which can be functionalized to introduce the hydroxy and propyl groups on the piperidine ring.

Example procedure for piperidine derivative preparation:

Step Reagents & Conditions Description Yield & Notes
1 3-(Piperidin-4-yl)propanoic acid hydrochloride, sodium hydroxide (0.5M), tert-butyl alcohol, di-tert-butyl dicarbonate Boc-protection of piperidine nitrogen by stirring at ambient temperature for 20 h Formation of 3-(1-t-butoxycarbonylpiperidin-4-yl)propionic acid solid; characterized by NMR and mass spectrometry Yield not explicitly stated; purification by extraction and evaporation

This step protects the amine to prevent side reactions in subsequent steps and enables selective functionalization.

Coupling of Piperidine Derivative with 4-oxobut-2-enoic Acid

The coupling involves linking the piperidine nitrogen to the 4-oxobut-2-enoic acid moiety, often via nucleophilic substitution or amidation.

  • The E-configuration of the double bond is typically controlled by reaction conditions, such as temperature, solvents, and catalysts.
  • Examples from patent literature describe preparation of related piperidinyl-substituted 4-oxobut-2-enoic acids via amide bond formation using substituted piperidinyl derivatives and activated acid intermediates.

Representative Data Table Summarizing Preparation Parameters

Parameter Description Typical Conditions Notes
Piperidine precursor 3-(Piperidin-4-yl)propanoic acid hydrochloride Boc protection: NaOH (0.5M), t-butanol, di-tert-butyl dicarbonate, RT, 20 h Protects amine for selective functionalization
4-oxobut-2-enoic acid synthesis Via acyl hydrazone intermediates or β-keto acid oxidation Ultrasound-assisted synthesis, mild heating Enhances yield and purity
Coupling reaction Amide bond formation or nucleophilic substitution Use of coupling agents, controlled temperature, inert atmosphere Ensures E-configuration and high selectivity
Purification Extraction, crystallization, chromatography Solvent extraction with ethyl acetate, hexane; drying with MgSO4 Confirmed by NMR, MS, and sometimes XRD

Research Findings and Optimization Notes

  • Ultrasound-assisted synthesis has been shown to facilitate the formation of substituted 4-oxobut-2-enoic acid derivatives with improved yields and reduced reaction times.
  • Protecting group strategies such as Boc protection of piperidine nitrogen are crucial to avoid side reactions and enable selective functionalization.
  • Control of stereochemistry (E-configuration) is achieved by careful selection of reaction conditions and purification methods, supported by spectroscopic analysis.
  • Metal complexation and hydrazone intermediates have been explored in related compounds for enhanced biological activity, indicating potential for further functionalization of this compound class.
  • Patent literature provides synthetic routes for closely related amide derivatives, highlighting the use of substituted piperidinyl intermediates and activated acid derivatives for efficient coupling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acid derivatives (e.g., using chiral catalysts like Ru-BINAP complexes) or deracemization of racemic intermediates. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) to improve enantiomeric excess (ee) and yield. For example, highlights the use of 2-hydroxy-4-arylbut-3-enoic acid intermediates in enantio-selective pathways . Key intermediates like the piperidine moiety require protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to prevent side reactions.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., the (E)-configuration of the α,β-unsaturated carbonyl).
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • HPLC-UV/ELSD with reverse-phase columns (C18) to assess purity (>95% by area normalization).
  • FT-IR to identify key vibrations (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹). and provide analogous structural validation protocols for related α,β-unsaturated carbonyl compounds .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer : The compound’s α,β-unsaturated carbonyl group is prone to hydrolysis and photodegradation. Stability studies should:

  • Store samples in amber vials at –20°C under inert gas (N₂/Ar).
  • Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • Avoid aqueous buffers at extreme pH (e.g., >8.0) to prevent ester/amide bond cleavage. highlights organic compound degradation during prolonged storage, emphasizing the need for controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Impurity profiles : Use LC-MS to identify and quantify byproducts (e.g., diastereomers or oxidized derivatives). notes the importance of impurity characterization (e.g., 4-cyclohexylbutanoic acid analogs) in pharmacological studies .
  • Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) across multiple replicates and cell lines.
  • Stereochemical effects : Compare (E)- and (Z)-isomers via chiral chromatography (e.g., Chiralpak IA column) to isolate enantiomers for individual activity testing.

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in enzyme inhibition?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). references molecular simulation tools for small-molecule interactions .
  • Analog synthesis : Modify the piperidine ring (e.g., substituent position) or α,β-unsaturated carbonyl group (e.g., replace with amide) and test activity.
  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ) under varying substrate concentrations.

Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral stationary phases (CSPs) : Use HPLC with cellulose-based CSPs (e.g., Chiralcel OD-H) and isocratic elution (hexane:isopropanol 90:10).
  • Enzymatic resolution : Employ lipases or esterases (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer.
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize.

Q. What experimental designs mitigate limitations in assessing the compound’s environmental or metabolic degradation?

  • Methodological Answer :

  • LC-MS/MS metabolomics : Use isotopically labeled analogs (e.g., ¹³C-labeled compound) to track degradation pathways in simulated biological fluids.
  • QSAR modeling : Predict degradation products using quantitative structure-activity relationship models.
  • Controlled degradation studies : Expose the compound to UV light or reactive oxygen species (ROS) and analyze products via HRMS. emphasizes stabilizing samples during long-term experiments (e.g., continuous cooling) to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(4-hydroxy-3-propylpiperidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.